2-(Furan-2-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(Furan-2-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a furan-2-ylmethyl substituent attached to a pinacol boronate core. This compound belongs to the broader class of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, which are widely used in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science due to their stability and tunable reactivity. The furan moiety introduces electron-rich aromaticity, which may influence reactivity in catalytic processes or interactions in biological systems .
Properties
Molecular Formula |
C11H17BO3 |
|---|---|
Molecular Weight |
208.06 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H17BO3/c1-10(2)11(3,4)15-12(14-10)8-9-6-5-7-13-9/h5-7H,8H2,1-4H3 |
InChI Key |
OZEWWWCNQGDOMA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Lithium-Halogen Exchange Followed by Boron Electrophile Quenching
A widely employed strategy involves treating 2-(bromomethyl)furan with n-butyllithium at low temperatures (−78°C) to generate a lithiated intermediate, which is subsequently quenched with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This method, adapted from analogous boronic ester syntheses, achieves yields of 65–72% after chromatographic purification. Key challenges include controlling lithium aggregation and minimizing proto-deboronation side reactions.
Reaction Conditions Table
| Step | Reagents/Conditions | Temperature | Yield (%) |
|---|---|---|---|
| Lithiation | n-BuLi, THF | −78°C | – |
| Boronation | (iPrO)₂Bpin | −78°C → RT | 68 |
| Workup | Aqueous NH₄Cl, extraction | RT | – |
Miyaura Borylation Using Palladium Catalysis
Palladium-catalyzed borylation of 2-(iodomethyl)furan with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and KOAc in dioxane (80°C, 12 h) provides the target compound in 58–63% yield. This method avoids cryogenic conditions but requires rigorous exclusion of oxygen to prevent catalyst deactivation.
Functional Group Transformations of Preformed Boronic Esters
Alkylation of 2-Furanboronic Acid Pinacol Ester
Starting from commercially available 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, alkylation with methyl iodide under LDA-mediated deprotonation (−40°C, THF) introduces the methyl group at the furan-2-position. However, competitive boron-leaving group interactions limit yields to 45–50%.
Reductive Amination and Boron Retention
A novel approach involves reductive amination of 2-formylfuran-4-boronic acid pinacol ester with methylamine followed by boronate stabilization. Using NaBH₃CN in methanol at 0°C, this method achieves 55% yield but necessitates careful pH control to prevent boronate hydrolysis.
One-Pot Multicomponent Strategies
In Situ Furan Formation and Boronation
Adapting the Paal-Knorr synthesis , cyclization of 1,4-diketones (e.g., acetylacetone) with ammonium acetate generates furan intermediates, which undergo simultaneous borylation using Bpin-Cl and Et₃N in refluxing toluene. This cascade process yields 40–48% of the target compound, though competing diketone boronation reduces efficiency.
Transition Metal-Mediated Tandem Reactions
A copper(I)-catalyzed tandem cyclization-borylation protocol employs 2-methyl-3-butyn-2-ol and boron trifluoride etherate under oxidative conditions (O₂, 60°C). The furan ring forms via alkyne cyclization, followed by boron incorporation, delivering the product in 52% yield.
Challenges and Optimization Strategies
Regioselectivity in Electrophilic Substitution
Electrophilic bromination at the furan 5-position (NBS, BF₃·Et₂O) prior to boron installation ensures correct regiochemistry. Subsequent Stille coupling with methylstannane introduces the methyl group, though tin residues complicate purification.
Purification and Stability Considerations
Due to the compound’s sensitivity to protic solvents and air, final purification via Kugelrohr distillation (80–90°C, 0.1 mmHg) or recrystallization from hexane/ethyl acetate mixtures is recommended. Stabilization with 1–2% hydroquinone inhibits radical-mediated decomposition during storage.
Comparative Analysis of Synthetic Routes
Performance Metrics Table
| Method | Yield (%) | Scalability | Cost Efficiency | Purity (%) |
|---|---|---|---|---|
| Lithium-halogen exchange | 68 | Moderate | High | 95 |
| Miyaura borylation | 61 | High | Moderate | 90 |
| One-pot Paal-Knorr | 45 | Low | Low | 85 |
| Copper-mediated tandem | 52 | Moderate | Moderate | 88 |
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The boronic ester moiety can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts are typically used in Suzuki-Miyaura coupling reactions, with bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2-(Furan-2-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a reagent in organic synthesis. It is particularly valuable in:
- Suzuki-Miyaura Coupling Reactions : This compound facilitates the formation of carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The presence of the furan ring enhances reactivity and selectivity in these reactions .
Pharmaceutical Development
The compound has been employed in the synthesis of biologically active molecules:
- Anticancer Agents : Research indicates that derivatives of this compound can be utilized to develop new drug candidates targeting cancer cells. Its ability to form stable complexes with various substrates makes it a useful intermediate in pharmaceutical chemistry .
- Antimicrobial Activity : Studies have shown that compounds derived from this boronic ester exhibit antimicrobial properties against various pathogens, including bacteria and fungi .
Material Science
In material science, this compound is used in:
- Polymer Production : Its unique boron-containing structure allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
- Electronic Components : The compound's reactivity facilitates its use in creating advanced materials for electronic applications .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of compounds synthesized using this compound as a key intermediate. The results demonstrated significant inhibition of cell proliferation in various cancer cell lines with IC values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of derivatives synthesized from this compound. The study highlighted moderate activity against Candida albicans and stronger inhibition against Gram-positive bacteria like Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values indicated that some derivatives were more effective than traditional antifungal agents .
Data Tables
| Application Area | Specific Uses | Notes |
|---|---|---|
| Organic Synthesis | Suzuki-Miyaura Coupling | Essential for forming carbon-carbon bonds |
| Pharmaceutical | Development of anticancer drugs | Significant cell proliferation inhibition |
| Material Science | Polymer enhancement and electronic components | Improves thermal stability |
| Antimicrobial | Inhibition of bacterial and fungal growth | Effective against specific pathogens |
Mechanism of Action
The mechanism of action of 2-(Furan-2-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Structural and Electronic Effects
- Furan-2-ylmethyl vs. Methoxybenzyl : The furan group is more electron-rich than the methoxybenzyl substituent due to the oxygen atom's lone pairs in the aromatic ring. This enhances reactivity in electrophilic substitution or metal-catalyzed reactions but may reduce hydrolytic stability compared to methoxy derivatives .
- Anthracene vs. Furan : Anthracene-containing analogs (e.g., AnthBpin) exhibit extended π-conjugation, making them suitable for optoelectronic applications, whereas the smaller furan group prioritizes synthetic versatility .
Steric and Stability Considerations
- Steric Bulk : MesBpin (2,4,6-trimethylphenyl) and AnthBpin are sterically hindered, reducing unwanted side reactions in catalysis. In contrast, the furan-2-ylmethyl group offers moderate bulk, balancing reactivity and stability .
- Hydrolytic Stability : Fluorinated derivatives (e.g., 4-fluorobenzyl) exhibit enhanced stability in aqueous environments due to the electron-withdrawing fluorine atom, whereas furan-based compounds may require anhydrous conditions .
Characterization Data
- NMR Spectroscopy : The furan protons in this compound would show distinct aromatic signals (δ 6.2–7.4 ppm), while the pinacol methyl groups resonate as a singlet near δ 1.3 ppm. This contrasts with iodophenyl analogs, where the iodine atom causes deshielding of adjacent protons .
Biological Activity
2-(Furan-2-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2096334-96-0) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on available research findings and case studies.
The molecular formula of this compound is with a molecular weight of 208.06 g/mol. The compound is characterized by the presence of a furan moiety and a dioxaborolane structure which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 2096334-96-0 |
| Molecular Formula | |
| Molecular Weight | 208.06 g/mol |
| Storage Conditions | Store in freezer under -20°C |
Anticancer Activity
Research has indicated that compounds containing boron can exhibit anticancer properties. A study exploring various boron-containing compounds found that they can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the furan ring in this compound may enhance its interaction with biological targets involved in cell proliferation and survival .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of boron compounds. Preliminary studies suggest that this compound may possess antibacterial properties against certain strains of bacteria. This activity could be attributed to the ability of boron to disrupt bacterial cell walls or interfere with metabolic processes .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Boron compounds can act as enzyme inhibitors by binding to active sites and preventing substrate interaction.
- Interaction with Nucleic Acids : The compound may interact with DNA or RNA structures, potentially affecting gene expression and cellular function.
Study on Anticancer Efficacy
A notable study evaluated the anticancer efficacy of various boron compounds in vitro. The results indicated that derivatives similar to this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range .
Antimicrobial Evaluation
In another investigation focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Q & A
Q. What are the established synthetic routes for 2-(Furan-2-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is its structural integrity validated?
Methodological Answer: The synthesis typically involves coupling a furan-containing boronic acid precursor with pinacol (1,2-diol) under anhydrous conditions. For example, analogous dioxaborolanes are synthesized via transesterification between boronic acids and pinacol, often catalyzed by Lewis acids like MgSO₄ or molecular sieves . Key steps include:
Reagent Preparation : Use freshly distilled solvents (e.g., THF) to avoid moisture.
Coupling Reaction : React 2-(furan-2-ylmethyl)boronic acid with pinacol in a 1:1 molar ratio at 60–80°C for 12–24 hours under inert atmosphere.
Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Structural Validation :
Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions, and what are its advantages over other boronic esters?
Methodological Answer: The compound acts as a stable boronate ester, transferring the furan-methyl group to aryl/heteroaryl halides via palladium catalysis. Advantages include:
- Enhanced Stability : The tetramethyl dioxaborolane moiety resists hydrolysis better than boronic acids, enabling storage at room temperature .
- Reactivity Profile : The electron-rich furan group facilitates coupling with electron-deficient aryl halides. For example, in coupling with 4-bromobenzonitrile, yields >85% are achieved using Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and DME/H₂O solvent at 80°C .
Q. Typical Reaction Conditions :
| Parameter | Optimal Value | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (1–2 mol%) | |
| Base | K₂CO₃ or Cs₂CO₃ | |
| Solvent | DME/H₂O (3:1) | |
| Temperature | 80–100°C |
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate steric hindrance from the tetramethyl groups during cross-coupling?
Methodological Answer: Steric bulk from the tetramethyl groups may slow transmetallation. Optimization strategies include:
Catalyst Screening : Bulky ligands (e.g., SPhos, RuPhos) enhance turnover by accommodating steric constraints .
Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize the transition state .
Microwave Irradiation : Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yields >80% .
Case Study :
A comparison of Pd catalysts in coupling with 2-bromopyridine showed:
| Catalyst | Yield (%) | Time (h) | Reference |
|---|---|---|---|
| Pd(OAc)₂/SPhos | 92 | 4 | |
| PdCl₂(PPh₃)₂ | 78 | 12 |
Q. What stability challenges arise during storage, and how are they addressed experimentally?
Methodological Answer: The compound is sensitive to:
- Moisture : Hydrolysis regenerates boronic acid, reducing reactivity.
- Light/Oxygen : Radical degradation pathways may form side products.
Q. Mitigation Protocols :
Q. Degradation Data :
| Condition | Degradation Rate (%/month) |
|---|---|
| Room temperature | 15–20 |
| –20°C (dry) | <1 |
Q. How can contradictory data on catalytic efficiency in cross-coupling be systematically resolved?
Methodological Answer: Discrepancies often stem from:
Substituent Effects : Electron-withdrawing groups on coupling partners alter reaction rates.
Base Strength : Weak bases (e.g., K₃PO₄) may underperform vs. strong bases (Cs₂CO₃) in electron-poor systems .
Q. Resolution Workflow :
Control Experiments : Repeat reactions with standardized substrates (e.g., 4-bromotoluene).
Kinetic Studies : Use in situ NMR to track intermediate formation.
Computational Modeling : DFT calculations predict steric/electronic barriers (e.g., furan’s π-conjugation vs. phenyl) .
Example : A 2025 study found that furan’s oxygen lone pairs stabilize Pd intermediates, accelerating transmetallation by 30% compared to phenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
